Sodium glyoxylate monohydrate

説明

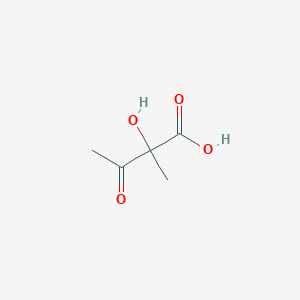

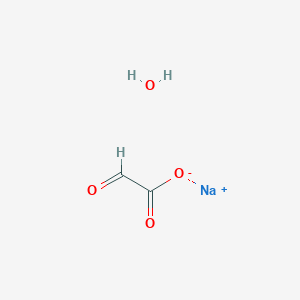

Sodium glyoxylate monohydrate, also known as Glyoxylic acid sodium salt monohydrate or Oxoethanoic acid sodium salt, is a chemical compound with the linear formula HC(O)COONa·H2O . It has a molecular weight of 114.03 . This compound is used for research and development purposes .

Molecular Structure Analysis

The linear formula of this compound is HC(O)COONa·H2O . The molecular weight of this compound is 114.03 .Physical and Chemical Properties Analysis

This compound has an assay of ≥93% . The storage temperature for this compound is −20°C .科学的研究の応用

Enzyme Interaction and Inhibition

Sodium glyoxylate monohydrate has been studied for its interactions with various enzymes. Cook, Mulligan, and Tolbert (1985) discovered that glyoxylate is a reversible inhibitor of ribulose-1,5-bisphosphate carboxylase/oxygenase, suggesting its potential in enzyme regulation studies (Cook, Mulligan, & Tolbert, 1985).

Chemical Separation and Preparation

Pozdniakov et al. (2017) developed methods for the separation of glyoxylic acid and preparation of sodium glyoxylate from technological mixtures, demonstrating its application in chemical processes and separation techniques (Pozdniakov et al., 2017).

Atmospheric Chemistry

Michailoudi et al. (2020) studied the aqueous-phase behavior of glyoxal, a compound related to sodium glyoxylate, observing its properties in atmospheric particles and its impact on atmospheric chemistry and cloud formation (Michailoudi et al., 2020).

Carbon Monoxide Source for Reactions

Markovič et al. (2016) identified glyoxylic acid as a source for carbon monoxide in carbonylation reactions, offering an environmentally friendly alternative in industrial processes (Markovič et al., 2016).

Non-enzymatic Interactions

Dutta et al. (2007) explored the non-enzymatic interactions of glyoxylate with various amino compounds, revealing its potential in the study of advanced glycation end products (Dutta, Cohenford, Guha, & Dain, 2007).

Battery Research

Delmas (2018) conducted research on sodium and sodium-ion batteries, highlighting the role of sodium-based compounds, possibly including sodium glyoxylate, in the development of high-energy batteries (Delmas, 2018).

Enzyme Mechanism Studies

Lobell and Crout (1996) used sodium glyoxylate in pyruvate decarboxylase-catalyzed reactions to study enzyme mechanisms, demonstrating its utility in biochemical research (Lobell & Crout, 1996).

作用機序

Target of Action

Sodium glyoxylate monohydrate, a salt form of glyoxylate, is believed to interact with enzymes and DNA polymerase . It potentially inhibits their activities by interfering with their active sites . The full scope of its action requires further clarification .

Mode of Action

The compound’s interaction with its targets results in potential inhibition of their activities . This is achieved by interfering with the active sites of enzymes and DNA polymerase . The exact mode of action is still under investigation and requires further clarification .

Biochemical Pathways

This compound is involved in the glyoxylate cycle , which is a pathway related to the Citric Acid Cycle (CAC) . This pathway overlaps all of the non-decarboxylation reactions of the CAC . Glyoxylate combines with another acetyl-CoA to create malate, catalyzed by malate synthase . Malate can, in turn, be oxidized to oxaloacetate .

Pharmacokinetics

It is known that the compound dissolves in water , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties. More research is needed to outline the compound’s ADME properties and their impact on bioavailability.

Result of Action

The result of this compound’s action is the potential inhibition of the activities of enzymes and DNA polymerase . This is achieved by interfering with their active sites . The molecular and cellular effects of the compound’s action require further investigation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water could potentially affect its distribution in the body and its interaction with its targets.

生化学分析

Biochemical Properties

Sodium glyoxylate monohydrate plays a crucial role in several biochemical reactions. It is involved in the glyoxylate cycle, a variation of the citric acid cycle that enables organisms to convert fatty acids into carbohydrates. This compound interacts with enzymes such as isocitrate lyase and malate synthase, which are key components of the glyoxylate cycle . This compound also interacts with alanine dehydrogenase and other dehydrogenases, facilitating various oxidation-reduction reactions .

Cellular Effects

This compound influences cellular processes by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been shown to impact the growth and exopolysaccharide production in microalgae such as Prasinococcus sp. and Porphyridium cruentum . Additionally, this compound can upregulate genes encoding key metabolic enzymes in pathways like gluconeogenesis and the glyoxylate cycle, thereby influencing cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with various biomolecules. It acts as a substrate for enzymes in the glyoxylate cycle, such as isocitrate lyase and malate synthase, facilitating the conversion of isocitrate to succinate and glyoxylate, and subsequently to malate . These interactions are crucial for the bypass of the decarboxylation steps of the citric acid cycle, allowing for the conservation of carbon atoms for gluconeogenesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that this compound can degrade over time, affecting its efficacy in biochemical assays . Long-term exposure to this compound in cell cultures can lead to changes in cellular function, including alterations in metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance metabolic processes and support normal cellular function. At high doses, this compound can exhibit toxic effects, including oxidative stress and disruption of metabolic pathways . It is important to determine the optimal dosage to avoid adverse effects while maximizing its biochemical benefits.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the glyoxylate cycle and gluconeogenesis. It interacts with enzymes such as isocitrate lyase and malate synthase, facilitating the conversion of fatty acids into carbohydrates . Additionally, this compound can influence the levels of metabolites such as oxaloacetate and malate, impacting overall metabolic flux .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It can be taken up by cells via sodium-dependent transporters and distributed to various cellular compartments . The localization and accumulation of this compound can affect its activity and function in biochemical reactions.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytosol and peroxisomes. In the glyoxylate cycle, enzymes such as isocitrate lyase and malate synthase are distributed between the peroxisomal matrix and the cytosol . This subcellular localization is crucial for the efficient functioning of the glyoxylate cycle and other metabolic pathways involving this compound.

特性

IUPAC Name |

sodium;oxaldehydate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O3.Na.H2O/c3-1-2(4)5;;/h1H,(H,4,5);;1H2/q;+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPWPWKBHCGJTTQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(=O)[O-].O.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3NaO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine](/img/structure/B3167159.png)

![1H-Isoindole-1,3(2H)-dione, 2-[2-[(1-phenyl-1H-tetrazol-5-yl)sulfonyl]ethyl]-](/img/structure/B3167197.png)